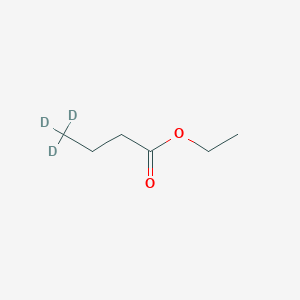
Ethyl 4,4,4-trideuteriobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,4-trideuteriobutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H12O2, and it has a molecular weight of 119.18 g/mol. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
The synthesis of Ethyl 4,4,4-trideuteriobutanoate typically involves the esterification of 4,4,4-trideuteriobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 4,4,4-trideuteriobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4,4-trideuteriobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 4,4,4-trideuteriobutanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, forming different derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trideuteriobutanoate is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a precursor in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and kinetic isotope effect experiments.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: This compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of specialty chemicals and materials that require isotopic labeling for quality control and analysis.
Wirkmechanismus
The mechanism of action of Ethyl 4,4,4-trideuteriobutanoate involves its incorporation into chemical reactions where the deuterium atoms can influence reaction rates and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction kinetics. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can slow down metabolic degradation, leading to longer-lasting effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,4,4-trideuteriobutanoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobutyrate: This compound contains fluorine atoms instead of deuterium and is used in different types of chemical reactions and applications.
Ethyl 4,4,4-trichlorobutyrate: Similar to the trifluoro compound, this contains chlorine atoms and has distinct reactivity and applications.
Ethyl 4,4,4-trideuteriobutyrate: Another deuterated compound with similar applications but different structural properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations.
Eigenschaften
IUPAC Name |
ethyl 4,4,4-trideuteriobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
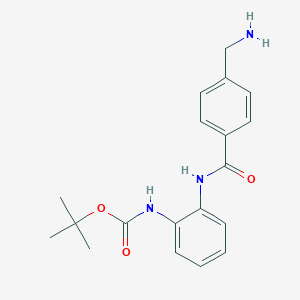
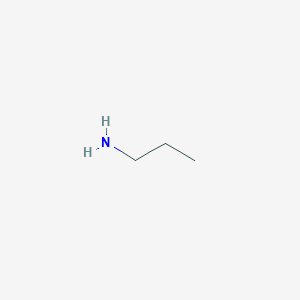

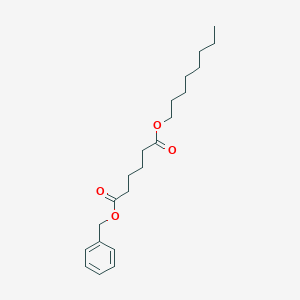

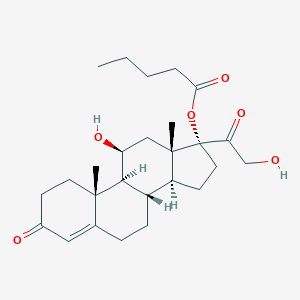

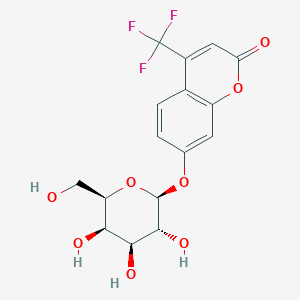

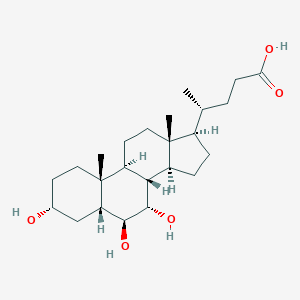

![(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester](/img/structure/B44178.png)

